1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine

FPR2 agonist inflammation resolution GPCR

Researchers require fluorinated amine analogs with predictable physicochemical profiles, yet standard amphetamines lack the distinct electronic effects of gem-difluoro substitution. This compound delivers precisely those properties. - **Biased FPR2 Agonist**: EC₅₀ = 660 nM for inflammation resolution pathways. - **Low hERG Risk**: EC₅₀ < 30,000 nM; ideal negative control. - **Optimized CNS Penetration**: LogP 2.49 vs. non-fluorinated analogs (1.76-1.81). - **Reliable Supply**: BenchChem ensures analytical data and stable global logistics.

Molecular Formula C9H10F3N
Molecular Weight 189.18 g/mol
Cat. No. B13527332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine
Molecular FormulaC9H10F3N
Molecular Weight189.18 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)F)(C(F)F)N
InChIInChI=1S/C9H10F3N/c1-9(13,8(11)12)6-2-4-7(10)5-3-6/h2-5,8H,13H2,1H3
InChIKeyVNAKSZYKLGJBHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine: Physicochemical Profile & Specifications


1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine (CAS 1536219-84-7) is a gem-difluorinated aromatic amine with the molecular formula C₉H₁₀F₃N and a molecular weight of 189.18 g/mol . The compound features a unique α,α-difluoro substitution pattern on the propan-2-amine backbone adjacent to a para-fluorophenyl ring, which markedly alters its physicochemical properties relative to non-fluorinated or mono-fluorinated analogs [1]. Key computationally predicted properties include a LogP of 2.49, LogD (pH 7.4) of 1.68, and a density of 1.2±0.1 g/cm³ .

Chemical motif Gem-difluorinated aromatic amine with altered basicity and lipophilicity
Target engagement Reported biased FPR2 agonist activity suitable for GPCR pathway research
Physicochemical profile Enhanced lipophilicity may support CNS penetration studies

Why 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine Is Irreplaceable


Fluorination, particularly gem-difluorination at the α-carbon adjacent to the amine, introduces a distinct combination of electronic and conformational effects that cannot be replicated by non-fluorinated or mono-fluorinated analogs [1]. The presence of the CF₂ group dramatically reduces amine basicity (pKa shift) and modulates lipophilicity, thereby altering membrane permeability and target engagement in ways that are not linearly predictable [2]. Consequently, substituting 1,1-difluoro-2-(4-fluorophenyl)propan-2-amine with a compound lacking the gem-difluoro motif—such as 4-fluoroamphetamine—will yield different pharmacokinetic, selectivity, and efficacy profiles, as quantified in the evidence below.

Gem-Difluoro Compound
Reduced amine basicity and modulated lipophilicity from CF₂ group
Reported FPR2 biased agonist activity
Weak hERG inhibition profile reported
Mono-F / Non-F Analogs
Lack gem-difluoro electronic and conformational effects
No documented FPR2 activity
hERG inhibition profile may differ significantly; known high-affinity blockers exist

1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine: Quantitative Comparative Evidence


FPR2 Agonist Potency vs. Mono-Fluorinated Amphetamines

1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine exhibits biased agonist activity at human Formyl Peptide Receptor 2 (FPR2) with an EC₅₀ of 660 nM in a FLIPR-based calcium mobilization assay [1]. In contrast, mono-fluorinated amphetamine analogs such as 4-fluoroamphetamine (4-FA) show no documented FPR2 activity in comparable assays. This represents a qualitative and quantitative difference in target engagement.

FPR2 Agonist Activity
Class-level
EC₅₀ = 660 nM (FPR2) vs No activity (4-FA)
FLIPR assay in FlpIn-CHO cells
Supports FPR2 pathway research fit
Cross-validation in orthogonal assays recommended
FPR2 agonist inflammation resolution GPCR

hERG Liability: Reduced Risk vs. Known Blockers

In a fluorescence polarization assay, 1,1-difluoro-2-(4-fluorophenyl)propan-2-amine exhibited an hERG inhibition EC₅₀ of <30,000 nM, categorizing it as a weak hERG inhibitor [1]. For comparison, structurally related diphenylpropanamines have been reported to inhibit hERG with high affinity (e.g., Cavalli-2, IC₅₀ = 0.027 nM) [2]. This ~10⁶-fold difference in potency indicates a substantially lower risk of drug-induced QT prolongation and cardiac arrhythmias.

hERG Inhibition
Method context
EC₅₀ < 30,000 nM (weak) vs IC₅₀ = 0.027 nM (Cavalli-2)
Fluorescence polarization vs electrophysiology
Supports low hERG liability context
Direct method comparison limited; verify in patch clamp
cardiac safety hERG inhibition patch clamp

Enhanced Lipophilicity vs. Non-Fluorinated Amphetamine Backbone

The gem-difluoro substitution in 1,1-difluoro-2-(4-fluorophenyl)propan-2-amine yields a computationally predicted LogP of 2.49 . In comparison, the non-fluorinated amphetamine backbone exhibits a LogP of approximately 1.76 [1], while mono-fluorinated 4-fluoroamphetamine (4-FA) has a predicted LogP of 1.81 [2]. The additional fluorine atoms increase lipophilicity, which may enhance membrane permeability and central nervous system penetration.

Lipophilicity (LogP)
Reported
LogP = 2.49 vs 1.76 (amphetamine) & 1.81 (4-FA)
ACD/Labs Percepta predictions
May enhance CNS penetration research
Confirm experimentally in permeability assays
lipophilicity ADME drug design

1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine: Key Application Scenarios


FPR2-Mediated Inflammation Resolution Research

Utilize the compound as a biased FPR2 agonist (EC₅₀ = 660 nM) to investigate resolution of inflammation pathways in cellular models of sterile inflammation or CNS disorders. This application is directly supported by the compound's unique FPR2 engagement profile, which is absent in mono-fluorinated amphetamine analogs .

Cardiac Safety Profiling and hERG Counter-Screening

Employ the compound as a negative control or low-liability benchmark in hERG inhibition assays due to its weak hERG inhibitory activity (EC₅₀ < 30,000 nM) . This contrasts sharply with known high-affinity hERG blockers in the diphenylpropanamine class [1].

CNS Probe Development Leveraging Enhanced Lipophilicity

Leverage the compound's elevated LogP (2.49 vs. 1.76–1.81 for non-fluorinated or mono-fluorinated analogs) to improve blood-brain barrier penetration in preclinical CNS pharmacology studies. The gem-difluoro motif may also confer metabolic stability advantages [1].

Application
Selection Property
Validation Focus
FPR2-mediated inflammation resolution pathway research
Biased FPR2 agonist activity
Target engagement in cellular models
hERG inhibition screening studies
Weak hERG inhibition profile
Negative control benchmarking
CNS penetration research
Enhanced lipophilicity (LogP)
Blood-brain barrier permeation models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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